molecular formula C20H26N2O2 B5225083 5-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-methoxyphenol

5-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-methoxyphenol

Cat. No. B5225083
M. Wt: 326.4 g/mol
InChI Key: VNOBROJTGVLQPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-methoxyphenol, also known as L-745,870, is a potent and selective antagonist of the dopamine D4 receptor. It has gained attention in the scientific community due to its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

5-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-methoxyphenol acts as an antagonist of the dopamine D4 receptor, which is primarily located in the prefrontal cortex and limbic system of the brain. By blocking the binding of dopamine to this receptor, 5-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-methoxyphenol can modulate dopamine signaling and affect the activity of these brain regions.
Biochemical and Physiological Effects:
Studies have shown that 5-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-methoxyphenol can modulate the release of dopamine in the prefrontal cortex and striatum, two brain regions that are implicated in various neurological and psychiatric disorders. It has also been shown to affect the activity of other neurotransmitters, including serotonin and norepinephrine.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-methoxyphenol is its high selectivity for the dopamine D4 receptor, which allows for more precise modulation of dopamine signaling. However, its potency and selectivity can also make it difficult to use in certain experimental settings, as high doses may be required to achieve the desired effects.

Future Directions

There are several potential future directions for research on 5-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-methoxyphenol. One area of focus is the development of more selective and potent dopamine D4 receptor antagonists, which could have even greater therapeutic potential. Another area of interest is the use of 5-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-methoxyphenol in combination with other drugs or therapies, to enhance its effects and improve treatment outcomes. Finally, further research is needed to better understand the underlying mechanisms of 5-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-methoxyphenol's effects on dopamine signaling and brain function.

Synthesis Methods

The synthesis of 5-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-methoxyphenol involves a multi-step process that includes the reaction of 2-methoxyphenol with 4-(2,5-dimethylphenyl)piperazine, followed by the addition of formaldehyde and reduction with sodium borohydride. The final product is purified using column chromatography and recrystallization.

Scientific Research Applications

5-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-methoxyphenol has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, attention deficit hyperactivity disorder (ADHD), and drug addiction. It has been shown to have a high affinity and selectivity for the dopamine D4 receptor, which is believed to play a key role in these disorders.

properties

IUPAC Name

5-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-15-4-5-16(2)18(12-15)22-10-8-21(9-11-22)14-17-6-7-20(24-3)19(23)13-17/h4-7,12-13,23H,8-11,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNOBROJTGVLQPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC(=C(C=C3)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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